Structural Enablement: DC-CPin7 as a Crystallographically Validated Scaffold for Rational Design
Unlike many CBP bromodomain inhibitors for which no structural data is publicly available, a high-resolution co-crystal structure of DC-CPin7 in complex with the CBP bromodomain has been solved and reported, providing a direct and validated map of its binding interactions [1]. In contrast, common comparators such as PF-CBP1 and C646 lack publicly disclosed co-crystal structures with CBP, limiting their utility in structure-guided medicinal chemistry [2].
| Evidence Dimension | Availability of Target Co-crystal Structure (Public Domain) |
|---|---|
| Target Compound Data | High-resolution co-crystal structure solved and reported |
| Comparator Or Baseline | PF-CBP1: No public co-crystal structure with CBP; C646: No public co-crystal structure with CBP; GNE-781: Co-crystal structure reported |
| Quantified Difference | Enabling structural data for rational design vs. absent or unvalidated structural models |
| Conditions | X-ray crystallography of CBP bromodomain in complex with compound |
Why This Matters
This structural data enables rational, structure-based optimization programs and mechanistic studies, a critical advantage for drug discovery that reduces the time and resources required for scaffold development compared to using structurally uncharacterized inhibitors.
- [1] Chen Y, Bi X, Zhang F, Sun Z, Xu P, Jiang H, Lu W, Lu T, Ding H, Zhang N, Jiang H, Chen K, Zhou B, Luo C. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorg Chem. 2020 Aug;101:103991. View Source
- [2] PF-CBP1 (PD016966) - Probe & Drugs Portal. PF-CBP1 inhibits CREBBP and EP300 bromodomains with IC50 of 125 nM and 363 nM respectively. View Source
